
3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid: is a complex organic compound characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a pyrrole ring with carboxylic acid groups at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst .
Industrial Production Methods:
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and reduced carboxylic acid derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
In chemistry, 3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology and Medicine:
This compound has shown potential in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Its derivatives have been studied for their anti-inflammatory, antioxidant, and anticancer properties .
Industry:
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it versatile for creating materials with specific properties .
Wirkmechanismus
The mechanism of action of 3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione: This compound shares a similar structure but has a furan ring instead of a pyrrole ring.
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: This compound has an ethane-1,2-dione core with similar dimethoxyphenyl groups.
Uniqueness:
3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid is unique due to its pyrrole ring, which imparts different chemical properties compared to similar compounds with furan or ethane-1,2-dione cores. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
653572-64-6 |
|---|---|
Molekularformel |
C22H21NO8 |
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C22H21NO8/c1-28-13-7-5-11(9-15(13)30-3)17-18(20(22(26)27)23-19(17)21(24)25)12-6-8-14(29-2)16(10-12)31-4/h5-10,23H,1-4H3,(H,24,25)(H,26,27) |
InChI-Schlüssel |
MVQHJMRXUZQUSA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=C(NC(=C2C3=CC(=C(C=C3)OC)OC)C(=O)O)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


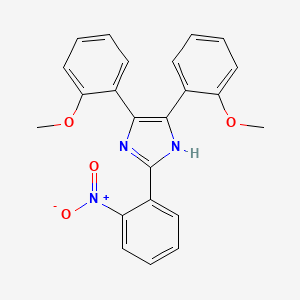
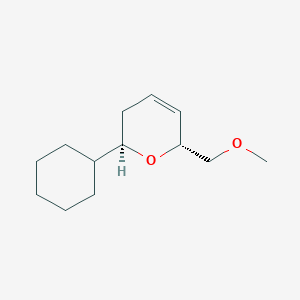
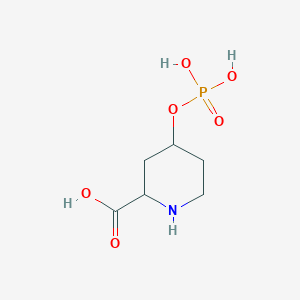
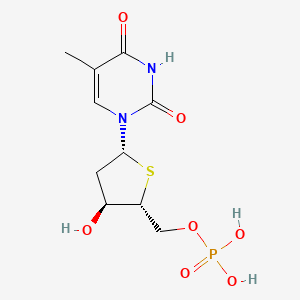
![Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate](/img/structure/B12545927.png)
![Dimethyl 2'-methyl[1,1'-biphenyl]-2,3-dicarboxylate](/img/structure/B12545932.png)
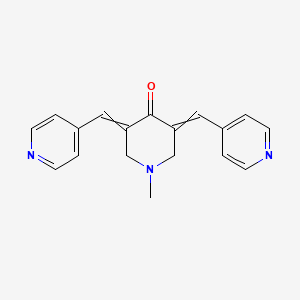


![N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide](/img/structure/B12545945.png)
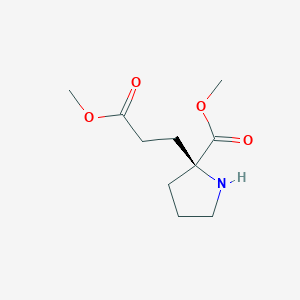

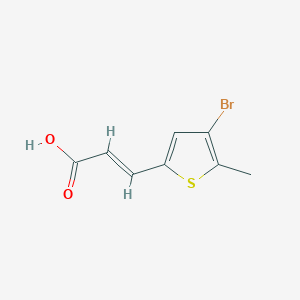
![4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B12545965.png)
